molecular formula C9H10O2S B1627856 2-Methyl-5-(methylthio)benzoic acid CAS No. 26246-30-0

2-Methyl-5-(methylthio)benzoic acid

Cat. No.: B1627856
CAS No.: 26246-30-0
M. Wt: 182.24 g/mol
InChI Key: YPEAAKCPIGTZNU-UHFFFAOYSA-N
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Description

2-Methyl-5-(methylthio)benzoic acid is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dye stuffs . Its molecular formula is C8H8O2S .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid group with a methylthio substituent at the 2-position . The IUPAC name is 2-methylsulfanylbenzoic acid . The InChI string representation is InChI=1S/C8H8O2S/c1-11-7-5-3-2-4-6 (7)8 (9)10/h2-5H,1H3, (H,9,10) .

Scientific Research Applications

Plant Growth Regulation

Benzoic acid derivatives, including 2-Methyl-5-(methylthio)benzoic acid, play a critical role in plant biology. They are found to induce multiple stress tolerance in plants such as beans and tomatoes, effective in combating heat, drought, and chilling stress. This insight suggests potential applications in agriculture to enhance crop resilience against environmental stressors (Senaratna et al., 2004).

Food and Living Organisms

In the context of food science and biology, methylglyoxal, a compound related to benzoic acid derivatives, has been identified as a significant reactive alpha-oxoaldehyde. It plays a crucial role in the formation of advanced glycation end-products, which are associated with various health implications, including diabetes and neurodegenerative diseases. This compound's presence in foodstuffs and the human body highlights the importance of understanding its effects and mechanisms (Nemet et al., 2006).

Antimicrobial and Antifungal Applications

Benzoic acid and its derivatives serve as common additives in food, cosmetics, and pharmaceuticals due to their antibacterial and antifungal properties. Their widespread use underscores the need for ongoing research into their safety, efficacy, and environmental impact (del Olmo et al., 2017).

Pharmaceutical Development

Benzoic acid derivatives have been explored for their therapeutic potentials, such as in the development of antiviral agents against SARS-CoV-2. Compounds like 3-(Adenosylthio)benzoic Acid Derivatives have shown promising activity as methyltransferase inhibitors, which is crucial for the viral RNA translation process. This research paves the way for novel therapeutic strategies against viral infections (Bobiļeva et al., 2023).

Material Science

In the field of material science, benzoic acid derivatives are instrumental in the synthesis of organic aerogels, showcasing their application in creating innovative materials with potential uses in insulation, catalysis, and more. Such research demonstrates the utility of these compounds in developing new materials with unique properties (Peikolainen et al., 2012).

Properties

IUPAC Name

2-methyl-5-methylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-6-3-4-7(12-2)5-8(6)9(10)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEAAKCPIGTZNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585554
Record name 2-Methyl-5-(methylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26246-30-0
Record name 2-Methyl-5-(methylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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